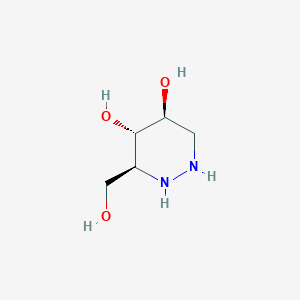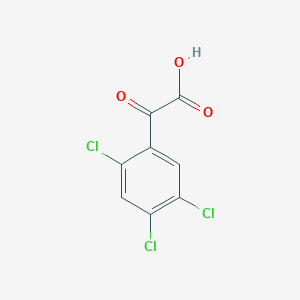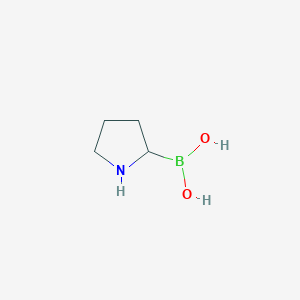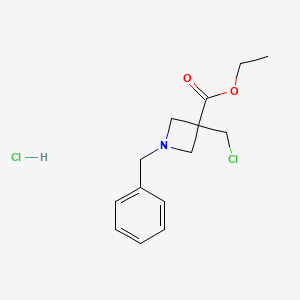
Ethyl 1-benzyl-3-(chloromethyl)azetidine-3-carboxylate hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Ethyl 1-benzyl-3-(chloromethyl)azetidine-3-carboxylate hydrochloride is a synthetic compound belonging to the azetidine class of chemicals Azetidines are four-membered nitrogen-containing heterocycles known for their strained ring structure, which imparts unique reactivity and properties
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 1-benzyl-3-(chloromethyl)azetidine-3-carboxylate hydrochloride typically involves the following steps:
Formation of the Azetidine Ring: The azetidine ring can be synthesized through cyclization reactions involving appropriate precursors. For instance, the reaction of an amino alcohol with a suitable halogenating agent can lead to the formation of the azetidine ring.
Introduction of the Benzyl Group: The benzyl group can be introduced via nucleophilic substitution reactions. Benzyl halides are commonly used as the benzylating agents.
Chloromethylation: The chloromethyl group is introduced through chloromethylation reactions, often using formaldehyde and hydrochloric acid.
Esterification: The carboxylate ester group is introduced through esterification reactions involving the corresponding carboxylic acid and an alcohol, typically under acidic conditions.
Industrial Production Methods
Industrial production methods for this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, yield, and cost-effectiveness. Catalysts and specific reaction conditions may be employed to enhance the efficiency of each step.
化学反応の分析
Types of Reactions
Ethyl 1-benzyl-3-(chloromethyl)azetidine-3-carboxylate hydrochloride can undergo various chemical reactions, including:
Nucleophilic Substitution: The chloromethyl group is highly reactive towards nucleophiles, leading to substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, particularly at the benzyl and chloromethyl groups.
Ring-Opening Reactions: Due to the strained nature of the azetidine ring, it can undergo ring-opening reactions under appropriate conditions.
Common Reagents and Conditions
Nucleophilic Substitution: Common nucleophiles include amines, thiols, and alkoxides. Reactions are typically carried out in polar solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Oxidation: Oxidizing agents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are commonly employed.
Major Products
Nucleophilic Substitution: Substituted azetidines with various functional groups.
Oxidation: Oxidized derivatives, potentially including carboxylic acids or ketones.
Reduction: Reduced derivatives, such as alcohols or amines.
科学的研究の応用
Ethyl 1-benzyl-3-(chloromethyl)azetidine-3-carboxylate hydrochloride has several scientific research applications:
Medicinal Chemistry: It is explored for its potential as a building block in the synthesis of pharmaceuticals, particularly those targeting the central nervous system.
Organic Synthesis: The compound serves as a versatile intermediate in the synthesis of complex organic molecules, including heterocycles and natural product analogs.
Catalysis: Azetidine derivatives are investigated for their role as catalysts in various organic reactions, including asymmetric synthesis.
Material Science: The unique properties of azetidines make them candidates for the development of novel materials with specific mechanical or chemical properties.
作用機序
The mechanism of action of ethyl 1-benzyl-3-(chloromethyl)azetidine-3-carboxylate hydrochloride depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The strained azetidine ring can facilitate interactions with biological macromolecules, potentially leading to therapeutic effects.
類似化合物との比較
Similar Compounds
Azetidine-3-carboxylate Derivatives: Compounds with similar azetidine cores but different substituents.
Beta-Lactams: Four-membered ring compounds with nitrogen, similar to azetidines but with a carbonyl group.
Pyrrolidines: Five-membered nitrogen-containing rings, less strained than azetidines.
Uniqueness
Ethyl 1-benzyl-3-(chloromethyl)azetidine-3-carboxylate hydrochloride is unique due to its specific combination of functional groups, which imparts distinct reactivity and potential applications. The presence of the benzyl and chloromethyl groups, along with the ester functionality, allows for diverse chemical transformations and interactions.
特性
分子式 |
C14H19Cl2NO2 |
|---|---|
分子量 |
304.2 g/mol |
IUPAC名 |
ethyl 1-benzyl-3-(chloromethyl)azetidine-3-carboxylate;hydrochloride |
InChI |
InChI=1S/C14H18ClNO2.ClH/c1-2-18-13(17)14(9-15)10-16(11-14)8-12-6-4-3-5-7-12;/h3-7H,2,8-11H2,1H3;1H |
InChIキー |
APSMVDIBICCJFQ-UHFFFAOYSA-N |
正規SMILES |
CCOC(=O)C1(CN(C1)CC2=CC=CC=C2)CCl.Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![5-Benzyl-2-bromo-7-chloro-5H-pyrrolo[2,3-b]pyrazine](/img/structure/B13111223.png)

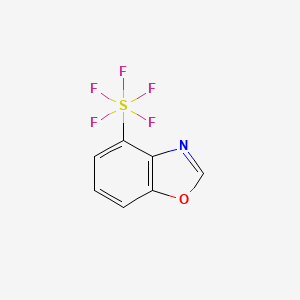
![tert-butyl2,3,3a,4-tetrahydro-1H-pyrrolo[3,4-c]quinoline-5(9bH)-carboxylate](/img/structure/B13111236.png)
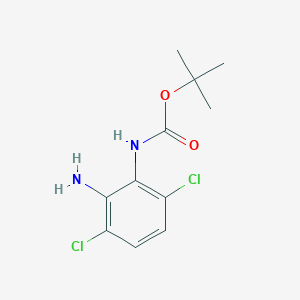

![6,7-Dimethylpyrazino[2,3-c]pyridazine](/img/structure/B13111265.png)
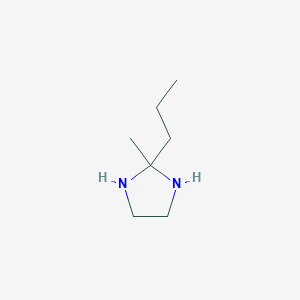
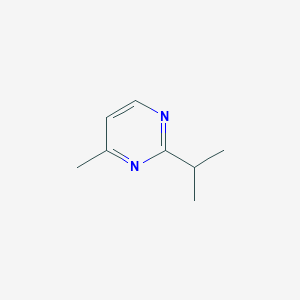
![8-Chloro-3-nitroimidazo[1,2-b]pyridazine](/img/structure/B13111288.png)
